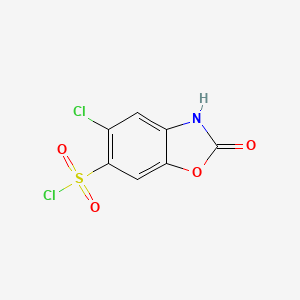

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILROERYVIUOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)Cl)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973500 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5791-05-9 | |

| Record name | 5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5791-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-oxobenzoxazoline-6-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-oxobenzoxazoline-6-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve large-scale batch processes with stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other by-products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds due to its ability to act as a sulfonylating agent. It facilitates the introduction of sulfonamide groups into various organic molecules, which is crucial for developing new drugs.

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have synthesized various sulfonamide derivatives that demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfanilamide Derivative | Effective against E. coli | |

| Benzoxazole Sulfonamide | Inhibitory activity on S. aureus |

Anti-Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Some derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

| Study Focus | Result | Reference |

|---|---|---|

| Inhibition of breast cancer cell lines | 70% reduction in proliferation | |

| Induction of apoptosis in leukemia cells | Significant cell death observed |

Material Sciences

In addition to medicinal applications, this compound is used in the development of advanced materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and adhesives.

| Material Type | Enhancement | Reference |

|---|---|---|

| Epoxy Resins | Increased thermal stability | |

| Polyurethanes | Improved chemical resistance |

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of sulfonamide derivatives from this compound. The derivatives were tested for antimicrobial activity against various pathogens, demonstrating a structure-activity relationship that guided further modifications to enhance efficacy.

Case Study 2: Development of Anti-Cancer Drugs

In another research project, scientists explored the anti-cancer potential of benzoxazole derivatives synthesized from the target compound. The study concluded that specific modifications significantly enhanced cytotoxicity against cancer cell lines while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Ring

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride

- Structure : Differs by a methyl group at position 5 instead of chlorine.

- Molecular Formula: C₈H₆ClNO₄S (MW: 247.66 g/mol) .

- Reactivity : The methyl group is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the chloro analog. This may decrease its reactivity in nucleophilic substitution reactions.

- Applications : Used in similar synthetic pathways but may require harsher conditions for sulfonamide formation .

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride

- Structure : Methyl substituent at position 3 instead of chlorine at position 5 (CAS: 62522-63-8).

- Molecular Formula: C₈H₆ClNO₄S (MW: 247.66 g/mol) .

Halogen-Substituted Analogs

5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride

- Structure : Fluorine replaces chlorine at position 5 (CAS: 1368799-14-7) .

- Electronic Effects : Fluorine’s stronger electron-withdrawing nature enhances the sulfonyl chloride’s reactivity compared to the chloro analog.

- Stability : Greater resistance to hydrolysis than chlorine due to fluorine’s smaller atomic size and stronger C–F bond .

Comparative Data Table

Key Research Findings

Synthetic Yields : The synthesis of benzoxazole sulfonyl chlorides via chlorosulfonic acid (e.g., 38% yield in ) suggests optimization challenges, particularly in regioselectivity and purification .

Safety Profiles : All benzoxazole sulfonyl chlorides are classified as Hazard Class 8 (corrosive), requiring stringent handling protocols (e.g., P280, P305+P351+P338) .

Medicinal Chemistry : Derivatives of 5-chloro-2-oxo-benzoxazole sulfonyl chloride show promise as angiotensin II receptor antagonists, with substituents influencing binding affinity (e.g., chlorine enhances hydrophobic interactions) .

Biological Activity

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₄ClNO₄S |

| Molecular Weight | 233.63 g/mol |

| IUPAC Name | 2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |

| CAS Number | 27685-90-1 |

| Appearance | White to off-white powder |

| Density | 1.683 g/cm³ |

This compound is classified under sulfonyl chlorides and exhibits a sulfonamide functional group, which contributes to its biological activity.

Biological Activity

Research indicates that derivatives of benzoxazole compounds, including this compound, possess a broad spectrum of bioactive properties. Some notable activities include:

Antimicrobial Activity

Studies have shown that benzoxazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated activity against common fungal strains.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- Case Study : A study indicated that derivatives showed cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Research suggests that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models:

- In Vivo Studies : Animal models demonstrated reduced paw edema in inflammatory conditions when treated with the compound.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

Synthesis

The synthesis typically involves:

- Reaction of 4-chloro-2-aminophenol with urea under microwave irradiation.

- Subsequent treatment with formaldehyde and amines to yield the target compound .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzoxazole ring can enhance biological activity. For example:

- Substituents at the 5-position significantly affect antimicrobial potency and anticancer activity.

Case Studies

- Anticancer Activity : A study by Ivanova et al. (2007) demonstrated that a related benzoxazole derivative exhibited significant antiproliferative effects on human cancer cell lines, suggesting potential for therapeutic development .

- Antimicrobial Efficacy : Research conducted by Köksal et al. (2005) highlighted the antimicrobial properties of benzoxazole derivatives, showing effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via chlorosulfonation of a benzoxazole precursor using chlorosulfonic acid under controlled temperatures. For example, sulfonyl chloride derivatives are formed by reacting precursors with chlorosulfonic acid at 0°C for 1 hour, followed by gradual warming to room temperature. Precipitation in ice water yields crude product, which is washed and dried .

- Optimization : Low yields (e.g., 38% in related syntheses) are addressed by adjusting stoichiometry, reaction time, or purification techniques (e.g., recrystallization vs. column chromatography). Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .

Q. How can the molecular structure and bond geometry of this compound be validated experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and torsional deviations. For example, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (Cl⋯H4 = 3.12 Å) are detectable via XRD .

- Data Interpretation : Compare experimental values with computational models (DFT calculations) to validate steric or electronic effects. Planarity of the benzoxazole ring (max. deviation: 0.007 Å) and substituent orientation (dihedral angle = 70.33°) should align with theoretical predictions .

Q. What are the key reactivity characteristics of the sulfonyl chloride group in this compound?

- Reactivity Profile : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reactions with glycine yield sulfonamide derivatives, while alkylation with halogenated reagents (e.g., epichlorohydrin) forms ether-linked analogs .

- Handling : Use inert solvents (DMF, DCM) and bases (K₂CO₃) to stabilize reactive intermediates. Monitor pH to avoid premature hydrolysis .

Advanced Research Questions

Q. How do non-bonded interactions and steric effects influence the crystal packing of this compound?

- Analysis : Crystal structures stabilized by van der Waals interactions lack hydrogen bonds, as seen in the title compound’s packing (Fig. 2 in ). Steric repulsions (e.g., H9⋯H11 = 2.25 Å) widen bond angles (C10–C9–C3 = 113.4° vs. ideal 109°), necessitating energy minimization in computational models .

- Mitigation : Introduce bulky substituents or co-crystallization agents to alter packing motifs and enhance crystallinity for XRD analysis .

Q. What strategies are effective in resolving contradictory data on reaction yields or byproduct formation during synthesis?

- Case Study : Low yields (38%) in sulfonation steps may arise from incomplete chlorosulfonic acid activation. Solutions include:

- Pre-activating the precursor with Lewis acids (e.g., AlCl₃).

- Using excess chlorosulfonic acid (2–3 eq.) and extended reaction times.

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in the benzoxazole core?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions in the benzoxazole ring. The sulfonyl chloride group at C6 is favored due to resonance stabilization from the adjacent oxo group .

- Validation : Compare computed Fukui indices with experimental substitution patterns (e.g., preferential sulfonation at C6 over C4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.